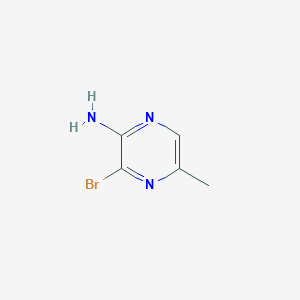
2-アミノ-3-ブロモ-5-メチルピラジン
概要
説明
2-Amino-3-bromo-5-methylpyrazine is a chemical compound with the molecular formula C5H6BrN3 . It has a molecular weight of 188.03 .
Synthesis Analysis
The synthesis of 2-Amino-3-bromo-5-methylpyrazine involves various methods. One such method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .Molecular Structure Analysis
The molecular structure of 2-Amino-3-bromo-5-methylpyrazine can be determined using various spectroscopic studies . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 2-Amino-3-bromo-5-methylpyrazine are complex and involve various intermolecular interactions. For instance, a supramolecular assembly was successfully constructed by 2-amino-5-bromo-3-methylpyridine and 2,4-dihydroxybenzoic acid through N+–H⋯O−, N–H⋯O and O–H⋯O hydrogen bonding interactions .Physical And Chemical Properties Analysis
2-Amino-3-bromo-5-methylpyrazine has a melting point of 56-57 °C and a predicted boiling point of 275.0±35.0 °C. It has a predicted density of 1.699±0.06 g/cm3. It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .科学的研究の応用
その他の化合物の合成
「2-Amino-3-bromo-5-methylpyridine」は、他の化合物の合成に使用できます。 たとえば、「3-bromo-2-chloro-5-methylpyridine」と「3-bromo-2-fluoro-5-methylpyridine」を合成するために使用できます。 .
超分子集合体
この化合物は、超分子集合体の構築に使用できます。 「2-Amino-5-bromo-3-methylpyridine」と「2,4-dihydroxybenzoic acid」をN+–H⋯O−、N–H⋯O、およびO–H⋯O水素結合相互作用によって、成功した集合体が構築されました。 .
光学研究
超分子集合体から合成された塩は、光学研究によって解明されました。 UV–Vis–NIR透過スペクトルは、結晶が可視窓全体の領域でより良い透過率を示すことを明らかにしています。 .
熱特性分析
化合物の熱特性は、TG / DTA分析によって決定され、化合物は210°Cまで熱的に安定していることが示されました。 .
密度汎関数理論(DFT)研究
結晶の分子構造は、6-31g(d)基底セットを使用したB3LYPレベルで密度汎関数理論を使用して最適化されました。 .
自然結合軌道(NBO)分析
分子間相互作用と電荷の非局在化は、自然結合軌道分析によって理論的に発見されました。 .
ヒルシュフェルド表面分析
さまざまな分子間接触の存在は、ヒルシュフェルド表面分析のフィンガー・プロットによって特定されました。 .
抗酸化活性
In Vivo
2-Amino-3-bromo-5-methylpyrazine has been studied for its potential use in drug discovery and as a therapeutic agent. The compound has been studied for its ability to induce apoptosis in cancer cells and for its potential to inhibit the growth of certain types of tumors. Additionally, 2-Amino-3-bromo-5-methylpyrazine has been investigated for its potential to modulate the activity of certain enzymes, such as those involved in the metabolism of drugs and toxins.
In Vitro
2-Amino-3-bromo-5-methylpyrazine has been studied for its potential use as a diagnostic tool. The compound has been investigated for its ability to detect the presence of certain proteins and enzymes in biological samples. Additionally, 2-Amino-3-bromo-5-methylpyrazine has been studied for its potential to modulate the activity of certain enzymes, such as those involved in the metabolism of drugs and toxins.
作用機序
The mechanism of action of 2-Amino-3-bromo-5-methylpyrazine is not fully understood. However, it is believed that the compound interacts with certain proteins and enzymes in the body to modulate their activity. Additionally, 2-Amino-3-bromo-5-methylpyrazine has been shown to induce apoptosis in certain types of cancer cells.
生物活性
2-Amino-3-bromo-5-methylpyrazine has been studied for its potential use in drug discovery and as a therapeutic agent. The compound has been shown to modulate the activity of certain enzymes, such as those involved in the metabolism of drugs and toxins. Additionally, 2-Amino-3-bromo-5-methylpyrazine has been investigated for its potential to induce apoptosis in cancer cells and for its ability to inhibit the growth of certain types of tumors.
Biochemical and Physiological Effects
2-Amino-3-bromo-5-methylpyrazine has been studied for its potential to modulate the activity of certain enzymes, such as those involved in the metabolism of drugs and toxins. Additionally, the compound has been investigated for its potential to induce apoptosis in cancer cells and for its ability to inhibit the growth of certain types of tumors.
実験室実験の利点と制限
2-Amino-3-bromo-5-methylpyrazine has a variety of advantages and limitations for laboratory experiments. The compound is relatively stable and can be synthesized using a variety of methods. Additionally, 2-Amino-3-bromo-5-methylpyrazine has been studied for its potential to modulate the activity of certain enzymes, such as those involved in the metabolism of drugs and toxins. Additionally, the compound has been investigated for its potential to induce apoptosis in cancer cells and for its ability to inhibit the growth of certain types of tumors. However, the compound has not been extensively studied and its mechanism of action is not fully understood.
将来の方向性
The potential applications of 2-Amino-3-bromo-5-methylpyrazine are numerous and there are many future directions that can be explored. These include further investigation into the compound’s mechanism of action, the development of new synthesis methods, and the exploration of new therapeutic and diagnostic uses. Additionally, further research can be conducted into the compound’s ability to modulate the activity of certain enzymes, such as those involved in the metabolism of drugs and toxins. Other potential future directions include the investigation of the compound’s potential to induce apoptosis in cancer cells and its ability to inhibit the growth of certain types of tumors. Finally, further research can be conducted into the compound’s potential to act as an antioxidant and its ability to inhibit the formation of certain types of free radicals.
Safety and Hazards
特性
IUPAC Name |
3-bromo-5-methylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-3-2-8-5(7)4(6)9-3/h2H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNGEHYFPRPIGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432522 | |
| Record name | 2-amino-3-bromo-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74290-65-6 | |
| Record name | 2-amino-3-bromo-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B112886.png)

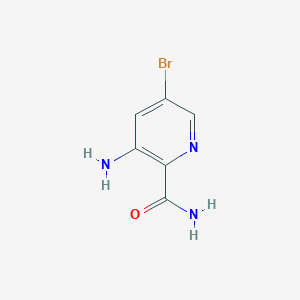


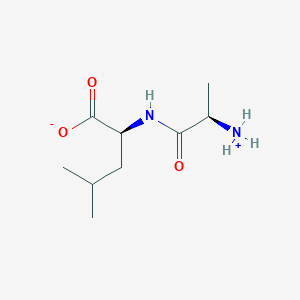

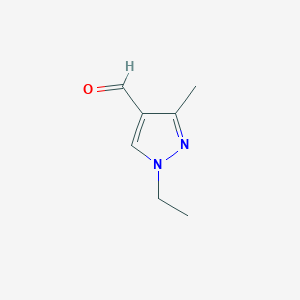


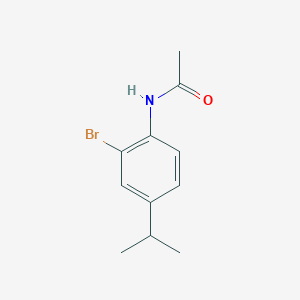
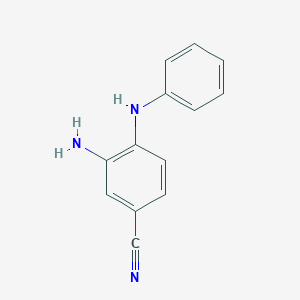
![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)
